7-methyl-3,5-dihydro-2H-1,4-benzoxathiepine
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Overview
Description
7-Methyl-3,5-dihydro-2H-1,4-benzoxathiepine is a heterocyclic compound that features a benzene ring fused with a seven-membered ring containing both oxygen and sulfur atoms
Preparation Methods
The synthesis of 7-methyl-3,5-dihydro-2H-1,4-benzoxathiepine typically involves the ring contraction of seven-membered cycles of 3,4-dihydro-2H-1,5-benzoxathiepine derivatives. This process can yield various derivatives, including alkenes, alcohols, nitriles, chlorides, bromides, azides, and amines . Industrial production methods often employ similar synthetic routes, optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
7-Methyl-3,5-dihydro-2H-1,4-benzoxathiepine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation reactions can introduce chlorine or bromine atoms into the compound, using reagents like chlorine gas or bromine.
Addition: Reactions with nucleophiles or electrophiles can lead to the formation of various substituted derivatives.
Major products formed from these reactions include substituted benzoxathiepines, which can exhibit different physical and chemical properties depending on the substituents introduced .
Scientific Research Applications
7-Methyl-3,5-dihydro-2H-1,4-benzoxathiepine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as inhibitors of various enzymes and receptors, making them valuable in biochemical research.
Mechanism of Action
The mechanism of action of 7-methyl-3,5-dihydro-2H-1,4-benzoxathiepine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed pharmacological effects. For example, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
7-Methyl-3,5-dihydro-2H-1,4-benzoxathiepine can be compared with other similar compounds, such as:
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine: This compound features a similar benzene-fused ring structure but contains nitrogen instead of sulfur.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: This derivative has a bromine substituent and exhibits different chemical reactivity and biological activity.
7-Methyl-3,4-dihydro-2H-1,5-benzdioxepine-3-one:
The uniqueness of this compound lies in its sulfur-containing ring, which imparts distinct chemical and biological properties compared to its oxygen- or nitrogen-containing analogs.
Properties
CAS No. |
5409-81-4 |
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Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
7-methyl-3,5-dihydro-2H-1,4-benzoxathiepine |
InChI |
InChI=1S/C10H12OS/c1-8-2-3-10-9(6-8)7-12-5-4-11-10/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
OOFALYNXLLKGDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCSC2 |
Origin of Product |
United States |
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